REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:13]#[N:14])=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[ClH:16]>C(O)C.[Pt]=O>[ClH:16].[CH2:1]([O:3][C:4](=[O:15])[CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:13][NH2:14])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CC1=CC=CC=C1)C#N)=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
ADDITION
|
Details
|
by adding a 5% aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The alkaline solution was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the ethereal layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The ethereal solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C(CN)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 832 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |